1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYCEQPVMRMXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenylalanine Derivatives
A copper-catalyzed cyclization strategy, as demonstrated in the synthesis of 5-fluoroindoline diamides, offers a robust pathway. Starting with ethyl 2-((diphenylmethylene)amino)-3-(5-chloro-2-methoxyphenyl)propanoate, cyclization under copper catalysis yields the indoline ring. Subsequent hydrolysis of the ethyl ester with lithium hydroxide generates indoline-2-carboxylic acid, which is then coupled with ammonia via TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) activation to form the carboxamide. This method achieves yields of 65–78% under anhydrous conditions in dichloromethane.
Resolution of Racemic Indoline-2-carboxylic Acid
Patent literature describes the enantioselective synthesis of (2S)-indoline-2-carboxylic acid using chiral amines such as (R)-α-methylbenzylamine. Racemic indoline-2-carboxylic acid is treated with the chiral amine to form diastereomeric salts, which are separated via fractional crystallization. The resolved (2S)-enantiomer is then coupled with ammonium chloride using TBTU, yielding enantiomerically pure indoline-2-carboxamide (>99.5% ee). This method is critical for applications requiring stereochemical precision.
Introduction of the 5-Chloro-2-methoxybenzoyl Group
Functionalization of the indoline nitrogen with the 5-chloro-2-methoxybenzoyl group involves a two-step sequence:
Synthesis of 5-Chloro-2-methoxybenzoyl Chloride
5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in toluene at 60°C for 4 hours, yielding the corresponding acyl chloride with >95% conversion. Excess thionyl chloride is removed via distillation, and the product is used directly in subsequent acylation steps.
N-Acylation of Indoline-2-carboxamide
The indoline-2-carboxamide intermediate is dissolved in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. 5-Chloro-2-methoxybenzoyl chloride is added dropwise at 0°C, followed by gradual warming to room temperature. After 12 hours, the reaction mixture is quenched with water, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1). This method achieves yields of 82–89%, with minimal formation of di-acylated byproducts.
Integrated One-Pot Synthesis
Recent advancements enable a telescoped synthesis to improve efficiency:
- Indoline Ring Formation : Ethyl 3-(5-chloro-2-methoxyphenyl)propanoate undergoes Pd-catalyzed cyclization in the presence of ammonium carbonate, directly yielding indoline-2-carboxamide.
- In Situ Acylation : Without isolation, the reaction mixture is treated with 5-chloro-2-methoxybenzoyl chloride and DMAP, producing the final compound in 74% overall yield.
Reaction Optimization and Scalability
Coupling Agent Screening
Comparative studies of amide coupling agents reveal the following performance metrics:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBTU | DCM | RT | 78 | 98 |
| EDC·HCl/HOBt | DMF | 0°C → RT | 85 | 97 |
| HATU | Acetonitrile | RT | 81 | 96 |
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) provides optimal yields for large-scale synthesis.
Industrial-Scale Production
A patented method employs continuous flow chemistry for the acylation step, reducing reaction time from 12 hours to 30 minutes and improving yield to 91%. Key parameters include:
Analytical Characterization
Critical quality attributes are verified using:
- HPLC : Purity >99% (C18 column, 60:40 acetonitrile:water, 1 mL/min).
- NMR : Distinct signals for the indoline NH (δ 8.2 ppm) and benzoyl carbonyl (δ 168.5 ppm).
- X-ray Crystallography : Confirms planar geometry of the carboxamide group (C–N–C angle = 120.1°).
Challenges and Mitigation Strategies
Racemization During Acylation
The indoline chiral center is prone to racemization under acidic conditions. Using DMAP as a mild base and maintaining temperatures below 25°C limits epimerization to <2%.
Byproduct Formation
Di-acylated byproducts (∼5%) are removed via recrystallization from ethanol/water (7:3 v/v), enhancing purity to >99.5%.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s key structural differentiators include:
- Indoline-2-carboxamide backbone : Provides rigidity and hydrogen-bonding capacity via the carboxamide group.
- 5-Chloro-2-methoxybenzoyl substituent : Enhances electronic and steric properties compared to simpler acyl groups.
Table 1: Structural Comparison with Analogs
Key Observations :
- Halogen substituents (Cl, F) in the benzoyl or phenoxy groups enhance electronic effects and may improve target engagement .
- Positional isomerism : The 2-carboxamide configuration in the target compound vs. 1-carboxamide derivatives (e.g., Example 2 in ) likely alters hydrogen-bonding interactions and solubility.
Physicochemical Properties :
- Melting Points : 5-Chloroindoline-1-carboxamide (Example 2 in ) melts at 148–152°C, while 5-methoxy analogs (Example 3) melt at 177–179°C. The target compound’s 2-carboxamide configuration and benzoyl group may increase melting points due to enhanced crystallinity.
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline core substituted with a chloro and methoxy group, which contributes to its biological activity. The general structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. In particular, it has been noted for its potential as an inhibitor of various kinases involved in cancer cell proliferation and inflammatory processes.
Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against multiple cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of melanoma cells with IC50 values in the low micromolar range:
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents targeting specific signaling pathways.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It acts as a dual inhibitor of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways. In vitro assays have shown promising results with low IC50 values for these targets, indicating significant potential for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The introduction of various substituents on the indoline structure has been shown to modulate the biological activity significantly. For example, the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cell lines compared to unsubstituted analogs. This relationship highlights the importance of molecular modifications in optimizing therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- In Vitro Studies :
- In Vivo Studies :
-
Mechanistic Insights :
- Further investigations into the mechanistic pathways revealed that this compound affects key signaling cascades involved in tumor growth and inflammation, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
